molecular formula C28H24FN3O9S B1433240 Unii-MC20mxe412 CAS No. 1628530-40-4

Unii-MC20mxe412

Cat. No.: B1433240
CAS No.: 1628530-40-4
M. Wt: 597.6 g/mol
InChI Key: VFXIPUKNLGLBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Unii-MC20mxe412 involves several steps, starting with the preparation of the quinoline derivative. The synthetic route typically includes the following steps:

    Preparation of 6,7-dimethoxy-4-quinoline: This involves the reaction of appropriate starting materials under specific conditions to form the quinoline core.

    Formation of the phenyl ether linkage: The quinoline derivative is then reacted with a phenol derivative to form the ether linkage.

    Introduction of the sulfooxy group: The phenyl ring is functionalized with a sulfooxy group using sulfonation reactions.

    Cyclopropane ring formation: The final step involves the formation of the cyclopropane ring through a cyclization reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of different catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Unii-MC20mxe412 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Unii-MC20mxe412 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Unii-MC20mxe412 involves its interaction with specific molecular targets and pathways. As a metabolite of cabozantinib, it is known to inhibit proto-oncogene tyrosine-protein kinase receptor RET and vascular endothelial growth factor receptor 2 . These interactions lead to the inhibition of cellular processes involved in cancer progression, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Unii-MC20mxe412 can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups and its role as a metabolite of cabozantinib, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[2-[[1-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropanecarbonyl]amino]-5-fluorophenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O9S/c1-38-24-14-19-21(15-25(24)39-2)30-12-9-22(19)40-18-6-4-17(5-7-18)31-26(33)28(10-11-28)27(34)32-20-8-3-16(29)13-23(20)41-42(35,36)37/h3-9,12-15H,10-11H2,1-2H3,(H,31,33)(H,32,34)(H,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXIPUKNLGLBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=C(C=C(C=C5)F)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628530-40-4
Record name 1,1-Cyclopropanedicarboxamide, N-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-N'-(4-fluoro-2-(sulfooxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628530404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUORO-2-(SULFOOXY)PHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC20MXE412
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-MC20mxe412
Reactant of Route 2
Reactant of Route 2
Unii-MC20mxe412
Reactant of Route 3
Reactant of Route 3
Unii-MC20mxe412
Reactant of Route 4
Reactant of Route 4
Unii-MC20mxe412
Reactant of Route 5
Reactant of Route 5
Unii-MC20mxe412
Reactant of Route 6
Reactant of Route 6
Unii-MC20mxe412

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.